![molecular formula C19H16F2N4O2S2 B2626244 4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 946206-84-4](/img/structure/B2626244.png)
4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H16F2N4O2S2 and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest, due to its structural complexity, has been a subject of various synthesis and structural characterization studies. For instance, research on condensed heterocyclic systems containing bridgehead nitrogen atoms, specifically s-triazolo[3,4-b][1,3,4]thiadiazines, thiazolo[3,2b]-s-triazoles, and isomeric thiazolo[2,3-c]-s-triazoles, has been explored for their antimicrobial activity. The synthesis processes often involve condensation and cyclization steps under controlled conditions to achieve the desired heterocyclic frameworks (J. Mohan, 2002). Furthermore, the structural determination of analogs through synchrotron X-ray powder diffraction has provided insights into their crystalline forms, aiding in the understanding of their biological activities (Gülsüm Gündoğdu et al., 2017).
Antimicrobial Activities
A significant portion of research has focused on evaluating the antimicrobial properties of derivatives closely related to the compound . These studies have shown that modifications in the molecular structure can lead to compounds with potent antibacterial and antifungal activities. For example, the synthesis of linezolid-like molecules has been reported to exhibit good antitubercular activities (Serap Başoğlu et al., 2012). Similarly, research on eperezolid-like molecules has identified high anti-Mycobacterium smegmatis activity among the compounds tested (Meltem Yolal et al., 2012).
Anticancer Potential
The investigation into the anticancer potential of fluorine-containing heterocyclic compounds has also been a key area of research. Compounds synthesized with fluorine substituents have demonstrated promising activity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents (D. Sunil et al., 2010). Additionally, the exploration of fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones has highlighted their antiviral capabilities, further underscoring the versatility of these compounds in medicinal chemistry applications (M. Makki et al., 2015).
properties
IUPAC Name |
4-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S2/c1-12-9-16(5-6-17(12)21)29(26,27)22-8-7-15-11-28-19-23-18(24-25(15)19)13-3-2-4-14(20)10-13/h2-6,9-11,22H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSFVZNZOJIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)
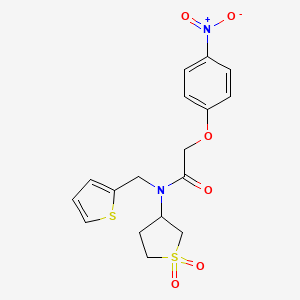
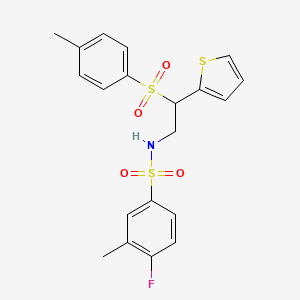
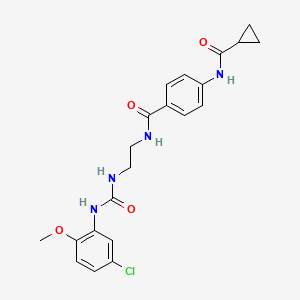
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

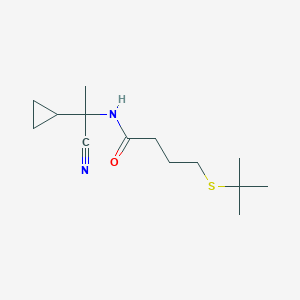
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
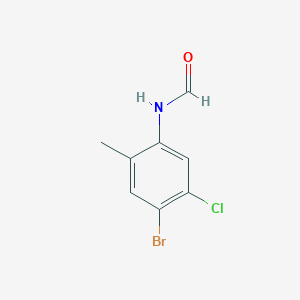
![(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626176.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)
